2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid
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Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid is a quinoline derivative with a pyrazole moiety Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Coupling with Quinoline: The pyrazole core is then coupled with a quinoline derivative. This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired quinoline-pyrazole conjugate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on cost-effective reagents, efficient catalysts, and environmentally friendly processes. Continuous flow chemistry and green chemistry principles are often employed to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form hydroquinoline derivatives.
Substitution: The pyrazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may use bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinone derivatives, such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinequinone.
Reduction: Hydroquinoline derivatives, such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinol.
Substitution: Substituted pyrazoles and quinolines, depending on the nature of the substituent.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinoline
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinol
Uniqueness: This compound is unique due to its specific substitution pattern on both the pyrazole and quinoline rings, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-9-5-10(2)16-12(6-9)13(17(21)22)7-15(18-16)14-8-20(4)19-11(14)3/h5-8H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAJOIMCFGWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN(N=C3C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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